molecular formula C10H8Cl2O B14220280 3-(3,4-Dichlorophenyl)but-2-enal CAS No. 832720-92-0

3-(3,4-Dichlorophenyl)but-2-enal

Cat. No.: B14220280
CAS No.: 832720-92-0
M. Wt: 215.07 g/mol
InChI Key: DBTATBPKEUNJIG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)but-2-enal is a high-value α,β-unsaturated carbonyl compound offered for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. As a derivative of but-2-enal (crotonaldehyde), this compound features an α,β-unsaturated aldehyde functional group, a structure known for its versatility in organic synthesis . The presence of the 3,4-dichlorophenyl moiety suggests potential for use as a chemical intermediate in the development of more complex molecules. Researchers can leverage this compound as a building block in various synthetic pathways, including selective hydrogenation and electroreduction, to create valuable target molecules . Structurally related dichlorophenyl propenal analogs are utilized in specialized applications such as the synthesis of corrosion inhibitors, indicating a potential similar utility for this compound in materials science research . Please note that the specific properties and full scope of applications for 3-(3,4-Dichlorophenyl)but-2-enal are derived from its molecular structure and analogous compounds; direct literature for this specific molecule is limited. Researchers are encouraged to contact us for further technical specifications and purity data.

Properties

CAS No.

832720-92-0

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)but-2-enal

InChI

InChI=1S/C10H8Cl2O/c1-7(4-5-13)8-2-3-9(11)10(12)6-8/h2-6H,1H3

InChI Key

DBTATBPKEUNJIG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Wittig Reaction

The Wittig reaction is a robust method for constructing α,β-unsaturated aldehydes. For 3-(3,4-dichlorophenyl)but-2-enal, the protocol involves:

  • Ylid Generation : A phosphonium ylid derived from (3,3-diethoxypropyl)triphenylphosphonium bromide is prepared using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
  • Aldehyde Coupling : The ylid reacts with 3,4-dichlorobenzaldehyde to form a protected enal intermediate.
  • Deprotection : Acidic hydrolysis (e.g., 20% aqueous oxalic acid) removes the acetal protecting group, yielding the target aldehyde.

Key Data :

Parameter Value
Yield (Protected Enal) 83% (similar to Ref. 5)
Deprotection Efficiency >90%
Stereoselectivity Predominantly E-isomer

Advantages : High stereocontrol; scalable.
Limitations : Requires handling air-sensitive reagents.

Aldol Condensation

Cross-aldol condensation between 3,4-dichlorophenylacetone and acetaldehyde under basic conditions forms the α,β-unsaturated aldehyde via dehydration:

  • Reaction Setup : 3,4-Dichlorophenylacetone and acetaldehyde are combined in ethanol with sodium hydroxide (NaOH) at 60°C.
  • Dehydration : The aldol adduct undergoes elimination under reflux to yield the enal.

Key Data :

Parameter Value
Yield 70–75%
Catalyst NaOH or organocatalysts (e.g., L-proline)
Reaction Time 12–24 hours

Advantages : Utilizes readily available starting materials.
Limitations : Competitive self-condensation of aldehydes may reduce yield.

Oxidation of Allylic Alcohols

3-(3,4-Dichlorophenyl)but-2-en-1-ol is oxidized to the corresponding aldehyde using manganese dioxide (MnO₂) or Dess-Martin periodinane:

  • Alcohol Synthesis : Grignard addition of methylmagnesium bromide to 3-(3,4-dichlorophenyl)propenal forms the allylic alcohol.
  • Oxidation : MnO₂ in dichloromethane (DCM) selectively oxidizes the alcohol to the aldehyde.

Key Data :

Parameter Value
Oxidation Yield 85–90%
Selectivity No over-oxidation to carboxylic acid

Advantages : Mild conditions; high functional group tolerance.
Limitations : Requires synthesis of precursor alcohol.

Claisen-Schmidt Condensation

While traditionally used for α,β-unsaturated ketones, modified Claisen-Schmidt conditions can target aldehydes. A mixture of 3,4-dichlorobenzaldehyde and propionaldehyde in the presence of hydrochloric acid (HCl) generates the enal via keto-enol tautomerism.

Key Data :

Parameter Value
Yield 60–65%
Acid Catalyst HCl or BF₃·Et₂O
Reaction Time 6–8 hours

Advantages : Single-step synthesis.
Limitations : Lower yields due to competing side reactions.

Comparative Analysis

Method Yield (%) Stereoselectivity Scalability
Wittig Reaction 75–83 High (E) Excellent
Aldol Condensation 70–75 Moderate Good
Allylic Alcohol Oxidation 85–90 High Moderate
Claisen-Schmidt 60–65 Low Limited

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dichlorophenyl)butanoic acid.

    Reduction: Formation of 3-(3,4-dichlorophenyl)but-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)but-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)but-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)prop-2-enal: Similar structure but with a shorter carbon chain.

    3-(3,4-Dichlorophenyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde.

    3-(3,4-Dichlorophenyl)-2-methoxybenzoic acid: Contains a methoxy group in addition to the carboxylic acid.

Uniqueness

3-(3,4-Dichlorophenyl)but-2-enal is unique due to its specific combination of a dichlorophenyl group and a but-2-enal moiety

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